4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 4-methoxy group, linked via an amide bond to a 3-phenylthiazolo[5,4-b]pyridine moiety. The 4-methoxy group on the benzene ring may improve solubility and metabolic stability compared to non-polar substituents .
Properties
IUPAC Name |
4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-15-7-9-16(10-8-15)27(23,24)22-14-5-2-4-13(12-14)18-21-17-6-3-11-20-19(17)26-18/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESWQCGMHZZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with commercially available pyridine derivatives, followed by the annulation of the thiazole ring. The process involves several reaction steps, including nucleophilic substitution and cyclization reactions, under controlled conditions to ensure the formation of the desired thiazolo[5,4-b]pyridine scaffold .
Chemical Reactions Analysis
4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation reactions.
Cyclization: The formation of the thiazolo[5,4-b]pyridine ring involves cyclization reactions under specific conditions
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.
The compound has shown promising biological activities, particularly in the following areas:
- Enzyme Inhibition: It has been studied for its potential to inhibit phosphoinositide 3-kinase (PI3K), an enzyme implicated in various cellular processes including growth and metabolism. By binding to the active site of PI3K, it prevents substrate catalysis, suggesting its utility in cancer therapy where PI3K signaling is often dysregulated .
- Anticonvulsant Properties: Research indicates that derivatives of thiazolo-pyridine compounds exhibit anticonvulsant activity. For example, a related compound demonstrated significant protection against seizures in animal models, highlighting the therapeutic potential of thiazole-containing compounds in neurological disorders .
Medicinal Chemistry
In medicinal chemistry, the compound's structural features contribute to its potential as a therapeutic agent. The presence of the methoxy group and the sulfonamide linkage enhances its solubility and bioavailability, making it suitable for drug development. Studies have shown that thiazole derivatives can exhibit anticancer properties against various cell lines, including breast cancer and lung adenocarcinoma cells .
Case Study 1: Anticancer Activity
A study on thiazole-integrated pyridine derivatives demonstrated that certain analogues exhibited potent anticancer activity against human glioblastoma and melanoma cell lines. The presence of specific substituents on the thiazole ring was critical for enhancing cytotoxicity, with some compounds showing IC50 values lower than standard chemotherapeutics like cisplatin .
Case Study 2: Anticonvulsant Efficacy
Another investigation focused on thiazole-based compounds revealed that modifications at specific positions significantly impacted their anticonvulsant efficacy. One analogue showed a median effective dose (ED50) of 18.4 mg/kg with a high protection index against seizures, indicating its potential as a therapeutic candidate for epilepsy treatment .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It acts as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, and survival. The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby blocking downstream signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors
Key Structural and Functional Differences:
- SAR Insights :
Sulfonamide-Based Analogues
Examples from Evidence :
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide (): Replaces the 4-methoxybenzenesulfonamide with ethanesulfonamide.
4-Methoxy-N-(2,4,6-trimethylphenyl)-benzenesulfonamide ():
- Lacks the thiazolo[5,4-b]pyridine moiety but shares the 4-methoxybenzenesulfonamide core.
- Demonstrates the importance of the thiazolo ring for kinase targeting .
N-(Pyridin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide ():
Allosteric Modulators with Thiazolo[5,4-b]pyridine Moieties
- Co-crystallized Activator in : Structure: (2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide. Binds 20 Å from the glucose site in glucokinase via H-bonds with Arg63.
Research Findings and Limitations
- Data Gaps : Enzymatic or cellular activity data for the target compound are absent in the provided evidence. Predictions rely on structural analogs.
- Synthetic Feasibility : confirms the synthetic accessibility of 4-methoxybenzenesulfonamide derivatives, supporting scalability .
Biological Activity
4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components, including the thiazolo[5,4-b]pyridine and sulfonamide moieties, are known for their diverse pharmacological properties. This article presents a detailed overview of the biological activity associated with this compound, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine ring fused with a phenyl group and a benzenesulfonamide functional group. The methoxy group enhances its solubility and biological interactions.
| Feature | Description |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 302.35 g/mol |
| Structural Motifs | Thiazole, Pyridine, Sulfonamide |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[5,4-b]pyridine have shown promising antibacterial activity against various pathogens, outperforming traditional antibiotics like ampicillin and streptomycin. Specifically, these compounds demonstrated effective inhibition of bacterial topoisomerases, crucial enzymes for DNA replication in bacteria .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, thiazolo[5,4-b]pyridine derivatives exhibited potent activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines. The mechanism of action is believed to involve the disruption of critical cellular pathways leading to apoptosis in cancer cells .
Enzyme Inhibition
The sulfonamide group in the compound plays a pivotal role in its biological activity by enhancing its ability to inhibit specific enzymes. For example, studies have shown that modifications to the sulfonamide moiety can significantly affect the inhibitory potency against PI3Kα, an important target in cancer therapy. The compound's IC values indicate strong selectivity towards bacterial isoforms without affecting human topoisomerase II .
Case Studies
- Antibacterial Efficacy : A study comparing various thiazole derivatives reported that this compound exhibited an IC of 0.012 μg/mL against Staphylococcus aureus topoisomerase IV, demonstrating its potential as a selective antibacterial agent .
- Cytotoxicity Assessment : In vitro tests on MCF-7 cells revealed that the compound induced significant cytotoxicity with an IC value lower than 10 μM, suggesting it may be a viable candidate for further development in cancer therapeutics .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate cross-coupling reactions.
- Base-Catalyzed Reactions : Employing bases like potassium carbonate to promote sulfonamide formation from appropriate precursors.
Q & A
Q. What computational methods aid in lead optimization?
- Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in PI3Kα’s ATP pocket (PDB: 4JPS) .
- MD Simulations : Simulate >100 ns trajectories to assess conformational stability of sulfonamide-enzyme complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
